1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a Povarov cycloaddition reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of a catalyst.
Functionalization of the core:
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.
Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has a similar pyrrole core but different substituents, leading to distinct electronic and biological properties.
N-acyl derivatives of pyrrole:
The uniqueness of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O5/c1-14-11-18-20(12-15(14)2)34-26-23(25(18)30)24(17-9-10-19(32-4)21(13-17)33-5)29(27(26)31)22-8-6-7-16(3)28-22/h6-13,24H,1-5H3 |
InChI Key |
KJNOLKWHUZXKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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